4-methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the introduction of a side chain at the point of attachment of a five-member cyclic amine . Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, may play a role in the synthesis .Scientific Research Applications
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cells, aiming to inhibit their growth and proliferation. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties, making it relevant for conditions involving inflammation. Studies have explored its impact on inflammatory pathways and its potential as a therapeutic agent for inflammatory disorders .
Analgesic Effects
Researchers have investigated whether this compound possesses analgesic properties. Understanding its impact on pain pathways and its potential as an alternative to existing pain management strategies is crucial .
Microbial Inhibition
The compound’s structure suggests potential antimicrobial activity. Investigations have focused on its effects against bacteria, fungi, and other pathogens. Identifying specific targets and assessing its efficacy in comparison to standard antimicrobials are essential areas of study .
Cell Biology Applications
Given its role in cell biology, researchers have explored how this compound interacts with cellular processes. Investigating its effects on cell signaling, proliferation, and apoptosis can provide valuable insights .
Synthetic Methods and Novel Derivatives
The thiazole and sulfonamide moieties in this compound offer opportunities for synthetic modifications. Researchers have developed novel derivatives by altering specific functional groups. These derivatives may exhibit enhanced properties or selectivity, warranting further investigation .
Drug Delivery Systems
Considering its pharmacological properties, researchers have explored incorporating this compound into drug delivery systems. Nanoparticles, liposomes, or other carriers could enhance its bioavailability and targeted delivery to specific tissues .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the compound’s structure and its biological effects is crucial. SAR studies have explored how specific substitutions impact its activity. This knowledge informs the design of more potent analogs .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε , suggesting that these kinases could be potential targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through intermolecular hydrogen bond interactions . For instance, the amide bond in similar compounds has been found to interact crucially with specific residues in the active site of their target proteins .
Biochemical Pathways
Compounds with similar structures have been shown to influence kinase inhibition , suggesting that this compound may also affect pathways involving these kinases.
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Action Environment
The spatial orientation of substituents in compounds with similar structures can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its spatial orientation and the environment in which it is present.
properties
IUPAC Name |
4-methoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-14-5-7-15(8-6-14)26(22,23)19-17-18-13(12-25-17)4-9-16(21)20-10-2-3-11-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGGKAESCVUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(3-oxo-3-(pyrrolidin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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